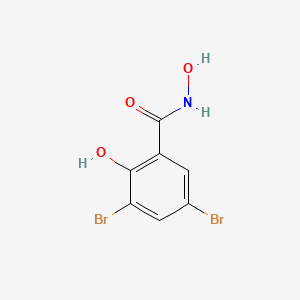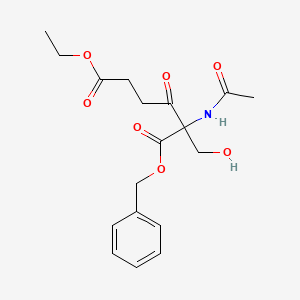
Dibutyl(diformyloxy)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl(diformyloxy)stannane is an organotin compound with the molecular formula C12H24O4Sn. It is a derivative of stannane, where two butyl groups and two formyloxy groups are attached to the tin atom. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibutyl(diformyloxy)stannane can be synthesized through the reaction of dibutyltin oxide with formic acid. The reaction typically involves heating dibutyltin oxide with an excess of formic acid under reflux conditions. The reaction proceeds as follows:
(Bu2SnO)+2HCOOH→(Bu2Sn(OCHO)2)+H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and pressure to achieve efficient conversion.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl(diformyloxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutyltin oxide and formic acid.
Reduction: Reduction reactions can convert this compound to dibutyltin hydride.
Substitution: The formyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products
Oxidation: Dibutyltin oxide and formic acid.
Reduction: Dibutyltin hydride.
Substitution: Various organotin compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Dibutyl(diformyloxy)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug delivery systems.
Industry: It is used as a catalyst in various industrial processes, including polymerization and condensation reactions.
Mécanisme D'action
The mechanism by which dibutyl(diformyloxy)stannane exerts its effects involves the coordination of the tin atom with various functional groups. The tin atom can form stable complexes with oxygen, nitrogen, and sulfur-containing compounds. This coordination ability allows the compound to act as a catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibutyltin oxide
- Dibutyltin dilaurate
- Dibutyltin diacetate
Uniqueness
Dibutyl(diformyloxy)stannane is unique due to its specific functional groups, which provide distinct reactivity and coordination properties
Propriétés
Numéro CAS |
7392-96-3 |
|---|---|
Formule moléculaire |
C10H20O4Sn |
Poids moléculaire |
322.97 g/mol |
Nom IUPAC |
[dibutyl(formyloxy)stannyl] formate |
InChI |
InChI=1S/2C4H9.2CH2O2.Sn/c2*1-3-4-2;2*2-1-3;/h2*1,3-4H2,2H3;2*1H,(H,2,3);/q;;;;+2/p-2 |
Clé InChI |
FQXRKFOIAIEUHB-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Sn](CCCC)(OC=O)OC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



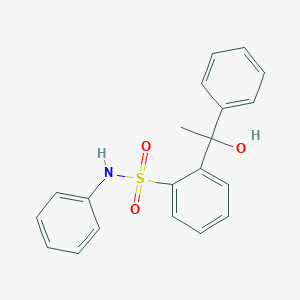
![2-Azaspiro[4.4]nonane-1,3-dione,2-(3-chloro-4-methylphenyl)-](/img/structure/B14011037.png)

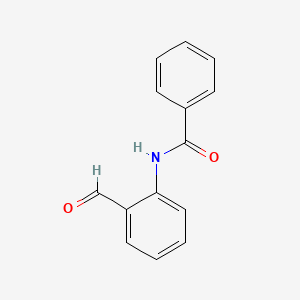
![Dimethyl2-[4-(trifluoromethyl)anilino]but-2-enedioate](/img/structure/B14011043.png)
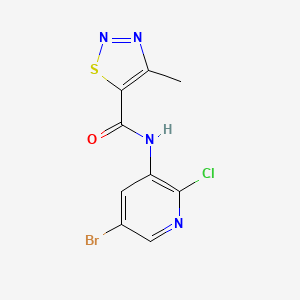
![7-[(4-bromophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B14011048.png)
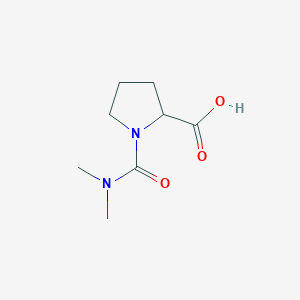

![methyl 2-methyl-5-[[(2S)-1-methylazetidin-2-yl]methoxy]benzoate](/img/structure/B14011059.png)
